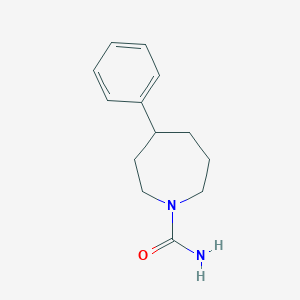![molecular formula C29H31FN2O2 B2620603 (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one CAS No. 477871-06-0](/img/structure/B2620603.png)
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is a novel compound with a wide range of potential applications in scientific research. It is a synthetic molecule that can be used in various biochemical and physiological experiments. This compound has a unique molecular structure, which provides a variety of advantages for scientific research.
作用機序
The mechanism of action of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is not fully understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which results in the inhibition of their activity. It is also believed that the compound can bind to receptor sites, which can lead to the activation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one are not yet fully understood. However, studies have shown that the compound can inhibit the activity of enzymes and other proteins, as well as activate signal transduction pathways. In addition, studies have shown that the compound can act as an agonist or antagonist for various receptors, which can lead to changes in biochemical and physiological processes.
実験室実験の利点と制限
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one has several advantages for lab experiments. It is a synthetic molecule, which means that it is easy to obtain and store. It also has a unique molecular structure, which allows it to bind to a wide range of enzymes and other proteins. Furthermore, it is relatively stable in aqueous solutions, which makes it ideal for biochemical and physiological experiments.
However, there are some limitations to using (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one in lab experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. Furthermore, it is a synthetic molecule, which means that it is not naturally occurring and may not be as effective as natural compounds in some experiments.
将来の方向性
There are a number of potential future directions for (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential use in drug design and drug delivery. Finally, research could be conducted to explore its potential use as a tool to study the structure and function of proteins, DNA, and RNA.
合成法
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one can be synthesized using a two-step process. The first step involves the reaction of 4-benzhydrylpiperazine with 3-fluoropropoxybenzene in the presence of a base such as potassium carbonate. This reaction produces a mixture of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one and its enantiomer. The second step involves the resolution of the mixture using a chiral chromatography column. This process yields a pure sample of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one.
科学的研究の応用
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug design, and protein-protein interactions. It has also been used as a ligand in studies of receptor binding and signal transduction. Furthermore, it has been used as a tool to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.
特性
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN2O2/c30-18-7-23-34-27-15-12-24(13-16-27)14-17-28(33)31-19-21-32(22-20-31)29(25-8-3-1-4-9-25)26-10-5-2-6-11-26/h1-6,8-17,29H,7,18-23H2/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGUQKJPPGWKE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)
![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)
![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)


![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)



![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)

![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)
![2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2620541.png)
